1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a trifluoromethyl group, a chlorinated pyridine ring, and a triazole moiety
Mechanism of Action
Target of Action
The compound, also known as 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazole-4-carboxamide, primarily targets bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The interaction with its targets leads to the inhibition of bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathway involving PPTases . These enzymes play a crucial role in the secondary metabolism of bacteria . By inhibiting PPTases, the compound attenuates secondary metabolism, thereby thwarting bacterial growth .
Pharmacokinetics
These properties impact the bioavailability of the compound, influencing its effectiveness in inhibiting bacterial growth .
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This results in the inhibition of bacterial growth . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction attenuates secondary metabolism and thwarts bacterial growth. Additionally, the compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial growth without causing rapid cytotoxic responses in human cells . This compound also affects cell signaling pathways and gene expression, particularly in bacterial cells, by inhibiting the production of Sfp-PPTase-dependent metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with bacterial phosphopantetheinyl transferase enzymes. It inhibits these enzymes, leading to a reduction in secondary metabolism and bacterial growth . The compound’s specificity for bacterial enzymes over human enzymes highlights its potential as an antibacterial agent with minimal side effects on human cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its inhibitory effects on bacterial enzymes over extended periods . Long-term exposure to the compound does not induce rapid cytotoxic responses in human cells, indicating its potential for prolonged use in antibacterial treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . These findings underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with bacterial phosphopantetheinyl transferase enzymes. These interactions inhibit the production of Sfp-PPTase-dependent metabolites, thereby affecting bacterial secondary metabolism . The compound’s impact on metabolic flux and metabolite levels highlights its potential as a targeted antibacterial agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in bacterial cells, enhancing its inhibitory effects on bacterial enzymes . The compound’s distribution within human cells is limited, reducing the likelihood of off-target effects and toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily within bacterial cells, where it targets phosphopantetheinyl transferase enzymes. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to bacterial compartments . The compound’s activity and function are closely linked to its subcellular localization, ensuring its effectiveness as an antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, can be synthesized by reacting pyridine with trifluoromethylating agents and chlorinating agents under controlled conditions.
Triazole Formation: The pyridine intermediate is then reacted with azide compounds to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cycloaddition: Copper(I) catalysts and solvents like acetonitrile are commonly used to facilitate cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while cycloaddition can produce complex ring structures .
Scientific Research Applications
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets and modulate their activity.
Agrochemicals: The compound is used as an intermediate in the synthesis of pesticides and herbicides, contributing to crop protection.
Materials Science: Its unique structural features make it a candidate for developing advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267): This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase and has shown antibacterial activity.
Ubrogepant: Another trifluoromethyl-containing compound used as a medication for migraine treatment.
Uniqueness
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a trifluoromethyl group, chlorinated pyridine ring, and triazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N5O/c11-6-1-5(10(12,13)14)2-16-7(6)3-19-4-8(9(15)20)17-18-19/h1-2,4H,3H2,(H2,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYHPDQZACTJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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